N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound known for its potential applications in various scientific and industrial fields. The structure includes an acetamide group, a phenyl ring, a sulfonamide moiety, and a hydroxyethoxy group, offering a complex chemical architecture that influences its reactivity and utility.
Preparation Methods
Synthetic Routes
The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide can be accomplished through a multi-step process:
Starting Material: : Begin with 4-aminophenyl acetamide.
Intermediate Formation: : React this with an appropriate sulfonyl chloride derivative to form the sulfonamide intermediate.
Ether Formation: : Introduce the hydroxyethoxy group through an etherification reaction using ethylene oxide or an appropriate glycol derivative.
Final Assembly: : Couple the intermediate with p-tolyl ethylamine under suitable conditions to complete the compound.
Industrial Production Methods
In an industrial setting, the synthesis involves:
Batch Reactions: : Using large reactors to perform each reaction step with precise temperature and pressure controls.
Purification: : Employing recrystallization, distillation, or chromatography to purify intermediates and final products.
Quality Control: : Ensuring the final product meets specified purity standards through analytical techniques like HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: : Reacts with oxidizing agents leading to modifications on the phenyl ring and ether moiety.
Reduction: : Can be reduced to alter the sulfonamide group, typically using mild reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions on the phenyl ring, influenced by the presence of electron-donating or withdrawing groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Various halogenating agents, Grignard reagents, and acids or bases depending on the desired substitution.
Major Products Formed
Oxidation Products: : Hydroxylated phenyl derivatives, sulfonic acids.
Reduction Products: : Amine derivatives from sulfonamide reduction.
Substitution Products: : Halogenated phenyl compounds, alkylated derivatives.
Scientific Research Applications
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide is utilized in numerous fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its potential as a biochemical probe or molecular scaffold in drug discovery.
Medicine: : Studied for its antimicrobial properties and potential therapeutic applications.
Industry: : Utilized in the development of specialized materials or as a catalyst in specific chemical processes.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with various biological targets:
Enzyme Inhibition: : Acts as an inhibitor for enzymes involved in metabolic pathways, particularly those processing sulfonamide or acetamide substrates.
Cellular Pathways: : Affects signaling pathways by modulating receptor activity or altering cellular uptake mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-hydroxyethylsulfamoyl)phenyl)acetamide: : Differs by the absence of the p-tolyl group.
N-(4-(N-(2-(2-methoxyethoxy)-2-phenylethyl)sulfamoyl)phenyl)acetamide: : Similar but with a methoxyethoxy group instead of hydroxyethoxy.
Highlighting Uniqueness
What sets N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound in research and industrial applications, offering potential where other similar compounds may not.
So, what are your thoughts? Intrigued by the chemistry of it all?
Properties
IUPAC Name |
N-[4-[[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14-3-5-16(6-4-14)19(26-12-11-22)13-20-27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10,19-20,22H,11-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHPJMNJOBOAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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